molecular formula C8H7ClF3N B2362177 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine CAS No. 303147-84-4

3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine

Cat. No.: B2362177
CAS No.: 303147-84-4
M. Wt: 209.6
InChI Key: GPPKRUINKZWCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H7ClF3N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, ethyl, and trifluoromethyl groups attached to the pyridine ring. This compound is notable for its use as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - H318 , indicating that it is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The future directions of 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . Currently, they are widely used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine typically involves the halogenation and alkylation of pyridine derivatives. One common method includes the chlorination of 2-ethyl-5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions . Another approach involves the reaction of 2-ethyl-5-(trifluoromethyl)pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in large-scale production .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-ethyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKRUINKZWCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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